

Application Note: Trace Level Detection of Imidacloprid in Honey using LC-MS/MS

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Compound of Interest

Compound Name: *Imidacloprid*

CAS No.: 77465-76-0

Cat. No.: B10757029

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Introduction

Imidacloprid is a systemic neonicotinoid insecticide widely used in agriculture to protect crops from various pests. Due to its systemic nature, residues of **imidacloprid** can be found in nectar and pollen, which are collected by honeybees. This can lead to the contamination of honey, posing a potential risk to consumers and raising concerns about bee health. Therefore, a sensitive and reliable analytical method for the detection of trace levels of **imidacloprid** in honey is crucial for food safety and environmental monitoring. This application note details a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of **imidacloprid** in honey, incorporating a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

Experimental Protocol

This protocol outlines the necessary steps for the extraction, cleanup, and subsequent analysis of **imidacloprid** in honey samples.

Sample Preparation (Modified QuEChERS Method)

The QuEChERS method provides a simple and effective approach for the extraction and cleanup of pesticide residues from complex matrices like honey.[1][2]

Materials:

- Homogenized honey sample
- Ultrapure water
- Acetonitrile (ACN)
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for dSPE
- Vortex mixer
- Centrifuge

Procedure:

- Extraction:
 - Weigh 10 g of a homogenized honey sample into a 50 mL polypropylene centrifuge tube.
[2]
 - Add 10 mL of ultrapure water and vortex until the honey is completely dissolved.[2]
 - Add 10 mL of acetonitrile to the tube.[2]
 - Add 4 g of anhydrous MgSO_4 and 1.5 g of NaCl.[1]

- Immediately cap the tube and vortex vigorously for 5 minutes to ensure proper mixing and to initiate the phase separation.[1]
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.[1]
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer a 5 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.[1]
 - The dSPE tube should contain 750 mg of anhydrous $MgSO_4$, 250 mg of PSA, and 125 mg of C18.[1]
 - Vortex the dSPE tube for 2 minutes to facilitate the removal of matrix components such as sugars, organic acids, and lipids.[1]
 - Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.[1]
 - Filter the supernatant through a $0.22 \mu m$ syringe filter directly into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: A C18 reversed-phase column is commonly used, for instance, an Agilent Zorbax Eclipse Plus RRHD C18 column ($2.1 \text{ mm} \times 50 \text{ mm}$, $1.8 \mu m$).[1]
- Mobile Phase:
 - A: 20 mmol L^{-1} ammonium formate in water, adjusted to pH 3.0.[1]

- B: Methanol containing 0.1% formic acid.[1]
- Gradient Elution: A typical gradient program starts with a low percentage of organic phase, which is then increased to elute the analyte. An example gradient is as follows[1]:
 - Start at 15% B
 - Increase linearly to 95% B over 2.2 minutes
 - Hold at 95% B for 2.5 minutes
 - Return to 15% B
- Flow Rate: 0.6 mL/min.[1]
- Column Temperature: 45°C.[1]
- Injection Volume: 2 µL.[1]

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): The monitoring of specific precursor-to-product ion transitions provides high selectivity and sensitivity for quantification. The following MRM transitions for **imidacloprid** are commonly used:

Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
256.1	209.1	200	20	15
256.1	175.1	200	20	20

Note: The optimal cone voltage and collision energy may vary between different mass spectrometer instruments and should be optimized accordingly.

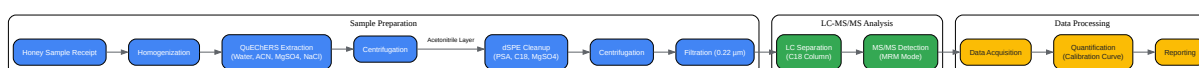
Quantitative Data Summary

The performance of the described method is summarized in the table below. The validation parameters demonstrate the method's suitability for the trace level detection of **imidacloprid** in honey.

Parameter	Result	Reference
Limit of Detection (LOD)	0.34 - 1.43 µg/kg	[3]
Limit of Quantification (LOQ)	0.30 - 4.76 µg/kg	[3]
Recovery	74% - 113%	[1][2]
Precision (RSD%)	< 20%	[1]
Linearity (R ²)	> 0.99	[1]

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.



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Caption: Workflow for **Imidacloprid** Analysis in Honey.

Conclusion

The presented LC-MS/MS method, coupled with a modified QuEChERS sample preparation protocol, offers a sensitive, selective, and reliable approach for the routine monitoring of **imidacloprid** residues in honey at trace levels. The method demonstrates excellent performance in terms of recovery, precision, and linearity, making it a valuable tool for

regulatory laboratories, food safety organizations, and researchers in the field of environmental and food analysis.

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